An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-6-azaspiro[4.5]decane
An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-6-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Foreword
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties.[1][2] Among these, oxa-azaspirocycles are of particular interest due to their potential to modulate properties such as solubility and lipophilicity while providing rigid frameworks for precise substituent placement.[3][4] This guide provides a comprehensive technical overview of the physicochemical properties of 2-Oxa-6-azaspiro[4.5]decane, a promising but under-characterized member of this chemical class. In the absence of extensive experimental data, this document integrates high-quality predicted values with detailed, field-proven experimental protocols, offering a robust framework for its synthesis, characterization, and evaluation.
Molecular Structure and Core Properties
2-Oxa-6-azaspiro[4.5]decane is a bicyclic heterocyclic compound featuring a piperidine ring and a tetrahydrofuran ring sharing a single spiro carbon atom. The free base has the molecular formula C₈H₁₅NO and a monoisotopic mass of 141.11537 Da.[5] The hydrochloride salt of this compound is assigned the CAS Number 1894761-20-6.[6]
Table 1: Predicted Physicochemical Properties of 2-Oxa-6-azaspiro[4.5]decane (Free Base)
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Weight | 141.21 g/mol | --- |
| XlogP | 0.5 | PubChem[5] |
| pKa (most basic) | 9.8 ± 0.2 | ACD/pKa GALAS |
| Aqueous Solubility | 1.8 g/L (pH 7.4) | ADMETLab 2.0 |
| Boiling Point | 215.5 ± 25.0 °C | ACD/Labs Percepta |
| Melting Point | 35-42 °C | ACD/Labs Percepta |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[5] |
Note: The predicted values are intended to provide a reliable estimate in the absence of experimental data. The methodologies for experimental determination are detailed in Section 4.
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis for 2-Oxa-6-azaspiro[4.5]decane is not extensively reported, a plausible and efficient synthetic route can be adapted from established methods for related spiro-heterocycles.[7][8] A proposed two-step synthesis is outlined below.
Figure 1: Proposed synthetic pathway for 2-Oxa-6-azaspiro[4.5]decane.
Synthetic Protocol
Step 1: Reductive Amination to form 4-((Tetrahydro-2H-pyran-4-yl)amino)butan-1-ol
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloroethane (DCE), add 4-aminobutanol (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate amino alcohol.
Step 2: Intramolecular Cyclization to form 2-Oxa-6-azaspiro[4.5]decane
-
Dissolve 4-((tetrahydro-2H-pyran-4-yl)amino)butan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Oxa-6-azaspiro[4.5]decane.
Spectroscopic Characterization
The structural elucidation of 2-Oxa-6-azaspiro[4.5]decane would rely on a combination of spectroscopic techniques.[9]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and tetrahydrofuran rings. Protons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. The addition of D₂O should result in the disappearance of the N-H proton signal.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The spiro carbon, being a quaternary carbon, will likely show a characteristic chemical shift. Carbons bonded to the heteroatoms will be shifted downfield.[11]
-
FT-IR Spectroscopy: The infrared spectrum will provide information about the functional groups present. Key expected absorptions include a C-O-C stretching vibration for the ether linkage and an N-H stretching vibration for the secondary amine.[12] The absence of a carbonyl (C=O) stretch will confirm the successful reduction and cyclization.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of fragments from the piperidine and tetrahydrofuran rings.[13][14]
Physicochemical Properties in Drug Discovery
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] For 2-Oxa-6-azaspiro[4.5]decane, the key parameters to consider are its lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between a lipid and an aqueous phase. It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[15] The predicted XlogP of 0.5 for 2-Oxa-6-azaspiro[4.5]decane suggests it is a relatively hydrophilic molecule.[5]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.[3] As a secondary amine, 2-Oxa-6-azaspiro[4.5]decane is expected to be basic. The predicted pKa of 9.8 suggests that it will be predominantly protonated at physiological pH (7.4), which will influence its solubility, permeability, and interactions with biological targets.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation.[16] The predicted solubility of 1.8 g/L at pH 7.4 indicates moderate solubility, which is favorable for a drug candidate. The protonated form at physiological pH is expected to contribute positively to its aqueous solubility.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, predicted physicochemical properties should be confirmed experimentally. The following are detailed, self-validating protocols for the determination of pKa, LogP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
Figure 2: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation: Accurately weigh a sample of 2-Oxa-6-azaspiro[4.5]decane and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-10 mM.
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions that bracket the expected pKa.
-
Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. For validation, the experiment should be repeated at least three times.
Determination of LogP by the Shake-Flask Method
Figure 3: Workflow for LogP determination by the shake-flask method.
Protocol:
-
Phase Preparation: Prepare n-octanol saturated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol by shaking them together for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of 2-Oxa-6-azaspiro[4.5]decane in the n-octanol-saturated buffer.
-
Partitioning: Add a known volume of the stock solution to a known volume of the buffer-saturated n-octanol in a separatory funnel. Shake the funnel for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.[5][17]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. The experiment should be performed in triplicate to ensure reproducibility.
Determination of Aqueous Solubility by the Shake-Flask Method
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